
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde, also known as CPMPC, is an organic compound used in various scientific research applications. It is a colorless solid that is insoluble in water and has a melting point of 91-93 °C. CPMPC is an important intermediate in the synthesis of pharmaceuticals, such as antibiotics, and is also used in the synthesis of dyes, pesticides, and other industrial chemicals.
Aplicaciones Científicas De Investigación
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is used in various scientific research applications, including the synthesis of antibiotics, dyes, pesticides, and other industrial chemicals. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocycles, and as a starting material for the synthesis of pharmaceuticals. Additionally, 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is used as a building block in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and imidazoles.
Mecanismo De Acción
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that is used in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It acts as an intermediate in the synthesis of heterocyclic compounds and catalyzes the formation of carbon-carbon bonds. Additionally, 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde can act as an electrophile in the formation of new bonds, and as a nucleophile in the formation of cyclic compounds.
Biochemical and Physiological Effects
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that is used in various scientific research applications. It is not known to have any direct biochemical or physiological effects. However, due to its role as an intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals, it may have indirect effects on the biochemical and physiological processes of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde in lab experiments is its availability and affordability. It is a relatively inexpensive compound, and it is readily available from scientific suppliers. Additionally, it is relatively stable and can be stored for long periods of time. However, 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde is insoluble in water, making it difficult to dissolve and use in experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde. These include further exploration of its role as an intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals; investigation of its potential as a catalyst in the synthesis of heterocyclic compounds; and exploration of its potential as a building block in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into its use as a reagent in organic synthesis, as well as its potential as an electrophile and nucleophile in the formation of new bonds. Finally, further research could be conducted into its biochemical and physiological effects, as well as its potential toxicity and other safety-related issues.
Propiedades
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O/c1-6-7(5-15)4-14(13-6)8-2-3-11-9(10)12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEXODJJSQPXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-methyl-2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1432113.png)
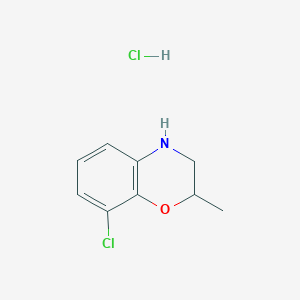
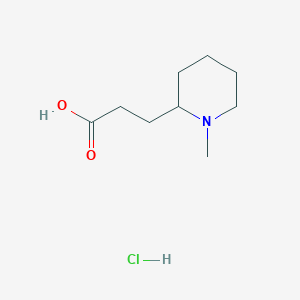
![[4-(3-Methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1432117.png)

![2-[(4-Methylcyclohexyl)amino]ethan-1-ol hydrochloride](/img/structure/B1432121.png)
![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
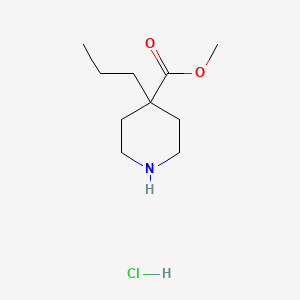
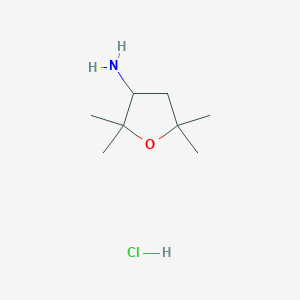
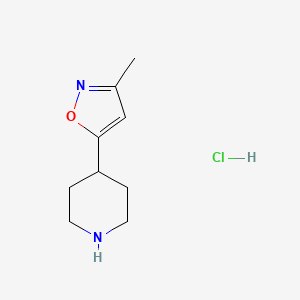
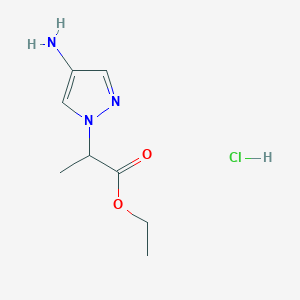

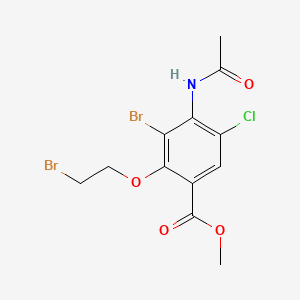
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)